2-Bromopyrazine hydrochloride
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Overview
Description
2-Bromopyrazine hydrochloride is a chemical compound with the molecular formula C4H3BrN2·HCl. It is a derivative of pyrazine, where one hydrogen atom in the pyrazine ring is replaced by a bromine atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that 2-bromopyrazine hydrochloride is used as an intermediate in organic synthesis .
Mode of Action
It is known that this compound can react with organolithiums to form other compounds .
Biochemical Pathways
It is known that this compound can be used in the synthesis of other compounds, which may affect various biochemical pathways .
Result of Action
It is known that this compound is used as an intermediate in organic synthesis, which may result in various molecular and cellular effects depending on the final compounds synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazine hydrochloride typically involves the bromination of pyrazine. One common method is the direct bromination of pyrazine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination reaction is carefully controlled to avoid over-bromination and to ensure the selective formation of the desired product. The crude product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrazine ring can be oxidized to form pyrazine N-oxide.
Reduction: The compound can be reduced to form 2-aminopyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazine N-oxide.
Reduction: Formation of 2-aminopyrazine.
Scientific Research Applications
2-Bromopyrazine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2-Chloropyrazine: Similar structure but with a chlorine atom instead of bromine.
3-Bromopyrazine: Bromine atom located at the third position of the pyrazine ring.
2-Aminopyrazine: Contains an amino group instead of a bromine atom.
Uniqueness: 2-Bromopyrazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-bromopyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-3-6-1-2-7-4;/h1-3H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAUZRQCOJHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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